1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an isoindole core and a substituted phenyl group. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]- typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate isoindole derivative with a substituted benzaldehyde under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product. Industrial production methods may involve optimization of these parameters to achieve large-scale synthesis with high efficiency and minimal by-products .
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
Compared to other isoindole derivatives, 1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]- exhibits unique properties due to the presence of the hydroxy and dimethyl groups on the phenyl ring. Similar compounds include:
1H-Isoindole-1,3(2H)-dione: Lacks the substituted phenyl group, resulting in different reactivity and applications.
2-Phenyl-1H-isoindole-1,3(2H)-dione: Contains a phenyl group without the hydroxy and dimethyl substitutions, leading to variations in chemical behavior and biological activity.
Properties
CAS No. |
63485-25-6 |
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Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-[(4-hydroxy-3,5-dimethylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO3/c1-10-7-12(8-11(2)15(10)19)9-18-16(20)13-5-3-4-6-14(13)17(18)21/h3-8,19H,9H2,1-2H3 |
InChI Key |
PLHZWKZKGCWYMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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